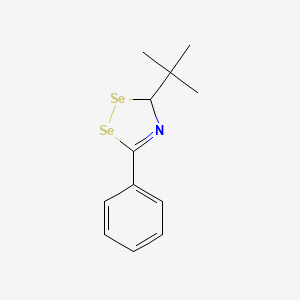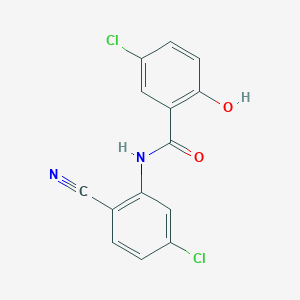
5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide: is a chemical compound characterized by the presence of chloro, cyano, and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxy group can yield a benzophenone derivative.
- Reduction of the cyano group can produce an aminobenzamide.
- Substitution of the chloro groups can result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural motifs are found in various bioactive molecules, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The chloro groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-hydroxybenzamide: Lacks the cyano group, resulting in different reactivity and applications.
N-(5-Chloro-2-cyanophenyl)-2-hydroxybenzamide: Similar structure but may have different substitution patterns affecting its properties.
5-Chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Positional isomer with different spatial arrangement of functional groups.
Uniqueness: 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and reactivity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
634185-20-9 |
|---|---|
Molekularformel |
C14H8Cl2N2O2 |
Molekulargewicht |
307.1 g/mol |
IUPAC-Name |
5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-4-13(19)11(5-9)14(20)18-12-6-10(16)2-1-8(12)7-17/h1-6,19H,(H,18,20) |
InChI-Schlüssel |
USYRGUZTMATMFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
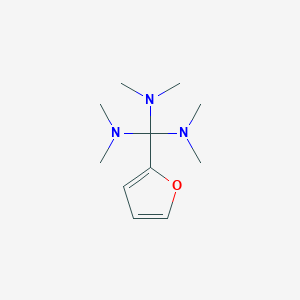
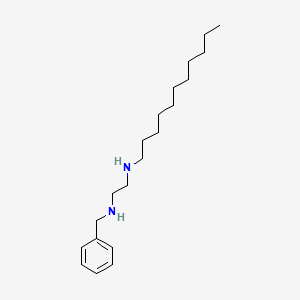
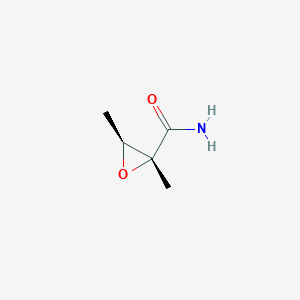

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
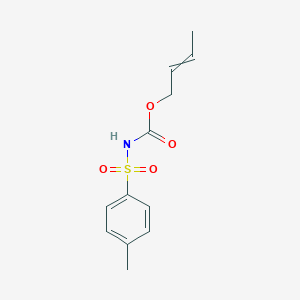
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
